Ethylamine-15N hydrochloride is a nitrogen-labeled derivative of ethylamine, characterized by the molecular formula C₂H₈ClN and a molecular weight of approximately 81.545 g/mol. This compound is a white crystalline solid that is soluble in water and exhibits a strong ammonia-like odor. Ethylamine itself is a primary amine and serves as a nucleophilic base, making it reactive in various chemical contexts. The incorporation of the nitrogen-15 isotope allows for specific applications in research, particularly in tracing and labeling studies in organic chemistry and biochemistry .
These reactions highlight its versatility as a building block in organic synthesis.
Ethylamine-15N hydrochloride can be synthesized through several methods:
Ethylamine-15N hydrochloride has several applications across various fields:
Research involving ethylamine-15N hydrochloride often focuses on its interactions with other chemical species. Studies have shown that it can form stable complexes with metal ions and participate in various coordination chemistry reactions. Its behavior as a ligand is of particular interest in catalysis and materials science, where understanding these interactions can lead to the development of new catalysts or materials with specific properties .
Several compounds share structural similarities with ethylamine-15N hydrochloride, including:
Compound | Molecular Formula | Unique Features |
---|---|---|
Ethylamine-15N Hydrochloride | C₂H₈ClN | Nitrogen-15 labeled for tracing studies |
Methylamine Hydrochloride | CH₅ClN | Simpler structure; used in various syntheses |
Propylamine Hydrochloride | C₃H₉ClN | Larger size may affect solubility |
Butylamine Hydrochloride | C₄H₉ClN | Increased hydrophobicity compared to smaller amines |
Ethylamine-15N hydrochloride stands out due to its unique isotopic labeling, which allows for specialized applications in research that are not possible with non-labeled analogs .
The incorporation of nitrogen-15 isotope into ethylamine hydrochloride requires sophisticated strategies that ensure high isotopic purity while maintaining acceptable yields. Two primary methodologies have emerged as the most effective approaches for synthesizing ethylamine-15N hydrochloride: ammonia-ethanol catalytic reactions and reductive amination of acetaldehyde with nitrogen-15 precursors.
The direct catalytic amination of ethanol with nitrogen-15 labeled ammonia represents the most industrially relevant approach for producing ethylamine-15N hydrochloride. This methodology follows the established industrial pathway for conventional ethylamine production while substituting standard ammonia with its isotopically enriched counterpart [1] [2].
The fundamental reaction proceeds according to the following stoichiometry:
C₂H₅OH + ¹⁵NH₃ → C₂H₅¹⁵NH₂ + H₂O
Commercial implementation of this process typically employs oxide catalysts at elevated temperatures ranging from 140 to 200 degrees Celsius [1] [3]. The catalytic system requires careful optimization to achieve optimal nitrogen-15 incorporation while minimizing unwanted side reactions that lead to diethylamine and triethylamine formation. Studies indicate that the reaction proceeds through initial dehydrogenation of ethanol to acetaldehyde, followed by condensation with ammonia to form an imine intermediate, which subsequently undergoes hydrogenation to yield the desired ethylamine product [1].
Isotopic purity considerations are paramount in this synthetic approach. Research utilizing nitrogen-15 labeled precursors demonstrates that incorporation levels can achieve 98 to 99 atom percent nitrogen-15 when high-purity nitrogen-15 ammonia is employed as the starting material [4] [5]. The efficiency of isotopic incorporation depends critically on reaction conditions, particularly temperature, pressure, and the molar ratio of ammonia to ethanol. Excess ammonia promotes formation of the primary amine while suppressing secondary and tertiary amine byproducts [1] [6].
Temperature optimization studies reveal that operation at 155 degrees Celsius with hydrogen atmosphere provides conversion rates of approximately 25 percent with selectivity towards primary amine formation of 20.25 percent [3]. Alternative catalyst systems utilizing ruthenium-based complexes have demonstrated enhanced selectivity, achieving yields up to 35 percent under optimized conditions [3].
The catalyst selection significantly influences both yield and isotopic retention. Nickel-copper-chromium oxide systems operating at 180 degrees Celsius in continuous flow reactors have achieved conversion rates of 77.3 percent with amine yields approaching 20 percent [3]. These heterogeneous catalysts facilitate efficient nitrogen-15 incorporation while providing the thermal stability required for sustained operation.
Industrial scale implementation requires consideration of isotopic scrambling effects that can diminish nitrogen-15 content in the final product. Research indicates that metabolic scrambling processes can result in nitrogen-15 loss, particularly when operating under suboptimal conditions [7]. Maintaining strict control over reaction parameters, including inert atmosphere conditions and precise temperature regulation, minimizes these undesirable effects.
Reductive amination of acetaldehyde using nitrogen-15 labeled ammonia provides an alternative synthetic route that offers distinct advantages in terms of isotopic incorporation efficiency and reaction selectivity. This methodology circumvents many of the challenges associated with direct ethanol amination while providing excellent control over product distribution [8] [9] [10].
The reaction mechanism proceeds through imine formation followed by reduction:
CH₃CHO + ¹⁵NH₃ → CH₃CH=¹⁵NH → CH₃CH₂¹⁵NH₂
Implementation of this approach requires careful selection of reducing agents and reaction conditions. Sodium borohydride and sodium cyanoborohydride have emerged as preferred reducing agents due to their selectivity for imine reduction in the presence of carbonyl compounds [8] [10]. Recent developments have introduced hydrogen gas as a more environmentally benign reducing agent, with cobalt-based catalysts demonstrating exceptional activity under mild conditions [9].
Optimization studies utilizing amorphous cobalt particles generated in situ from cobalt chloride and sodium borohydride have achieved selectivity values of 99 percent for primary amine formation [9]. These systems operate effectively at temperatures of 80 degrees Celsius under pressures ranging from 1 to 10 bar, providing excellent compatibility with nitrogen-15 labeled precursors.
Iron-catalyzed variants of this methodology have demonstrated particular promise for large-scale applications. Iron-based catalysts supported on nitrogen-doped silicon carbide materials enable efficient reductive amination while providing excellent functional group tolerance [6]. These systems accommodate a wide range of substrates including purely aliphatic ketones, aryl-alkyl compounds, and heterocyclic structures.
The isotopic purity achieved through reductive amination typically exceeds that obtained via direct ethanol amination. Studies employing nitrogen-15 labeled ammonia in aqueous solution have demonstrated isotopic incorporation levels of 95 to 99 atom percent nitrogen-15 [6]. The higher efficiency results from the reduced exposure time to high temperatures and the absence of competing nucleophiles that can promote isotopic exchange.
Reaction optimization requires careful control of pH conditions to maximize imine formation while preventing hydrolysis. Neutral to weakly acidic conditions favor the desired pathway, with pH values between 6 and 7 providing optimal results [10]. The use of molecular sieves or other dehydrating agents further enhances imine formation by removing water produced during the condensation step.
Solvent selection significantly influences both reaction rate and isotopic retention. Aqueous systems provide excellent solubility for nitrogen-15 ammonia while maintaining compatibility with most reducing agents [9] [6]. Alternative solvent systems utilizing aprotic media such as tetrahydrofuran or dimethoxyethane may offer advantages in specific applications where water sensitivity is a concern.
The purification of ethylamine-15N hydrochloride requires specialized methodologies that preserve isotopic integrity while achieving the high purity standards demanded for analytical and research applications. Two critical aspects of purification involve crystallization protocols specifically designed for hydrochloride salts and chromatographic separation techniques capable of resolving ethylamine from diethylamine and triethylamine byproducts.
Crystallization represents the primary purification methodology for ethylamine-15N hydrochloride, offering both high recovery yields and exceptional purity when properly executed. The formation of hydrochloride salts proceeds through acid-base neutralization, with the resulting ionic compound exhibiting favorable crystallization characteristics that facilitate effective purification [11] [12].
The fundamental crystallization protocol involves dissolution of crude ethylamine-15N in aqueous hydrochloric acid solution followed by controlled precipitation. Optimal stoichiometry requires a slight excess of hydrochloric acid to ensure complete protonation of the amine and prevent formation of free base impurities . Temperature control during salt formation is critical, with initial temperatures maintained between 0 and 25 degrees Celsius to prevent decomposition and minimize isotopic exchange .
Solvent selection plays a crucial role in achieving optimal crystal quality and recovery. Water provides excellent solubility for both the starting materials and intermediate species while offering favorable thermodynamic properties for controlled crystallization [14]. Alternative solvent systems utilizing ethanol or methanol can provide enhanced selectivity in specific applications, particularly when dealing with complex impurity profiles [15].
The crystallization process typically employs cooling crystallization techniques where supersaturated solutions are gradually cooled to promote nucleation and crystal growth. Research on glucosamine hydrochloride crystallization, which shares similar physicochemical properties with ethylamine hydrochloride, demonstrates that cooling rates between 0.5 and 2 degrees Celsius per minute provide optimal crystal morphology and size distribution [14]. Slower cooling rates favor larger crystal formation, which enhances purity through more efficient exclusion of impurities from the crystal lattice.
Seeding techniques can significantly improve crystallization outcomes by providing controlled nucleation sites. The addition of small amounts of pure ethylamine-15N hydrochloride crystals to supersaturated solutions promotes uniform crystal growth while reducing the induction time required for crystallization to commence [16]. Seed crystal preparation requires careful attention to surface quality and size distribution, with crystals in the 50 to 100 micrometer range typically providing optimal results.
Temperature cycling protocols have proven effective for enhancing crystal purity through dissolution and recrystallization of less stable crystal forms. This approach involves alternating between dissolution temperatures above saturation and crystallization temperatures below saturation, promoting the formation of thermodynamically stable crystal phases while eliminating metastable forms that may trap impurities [14].
The melting point of ethylamine-15N hydrochloride provides a critical quality control parameter, with literature values ranging from 107 to 115 degrees Celsius depending on purity and crystal form [4] [17] [18]. Variance in melting point data reflects differences in measurement techniques and the presence of trace impurities, emphasizing the importance of consistent analytical protocols.
Recrystallization procedures for hydrochloride salts require careful optimization of solvent ratios and temperature profiles. The use of minimum volumes of hot solvent followed by controlled cooling maximizes recovery while ensuring effective impurity removal [15]. Multiple recrystallization cycles may be necessary to achieve the high purity standards required for isotopic labeling applications, with each cycle typically improving purity by one to two orders of magnitude.
Co-crystallization approaches utilizing carboxylic acid co-formers have demonstrated potential for modifying the physicochemical properties of hydrochloride salts [11]. These techniques can enhance solubility characteristics, modify dissolution rates, and improve thermal stability, providing additional tools for optimizing purification protocols.
The synthesis of ethylamine inevitably produces diethylamine and triethylamine as byproducts, necessitating sophisticated chromatographic separation techniques to achieve the purity required for nitrogen-15 labeled compounds. Several chromatographic methodologies have proven effective for resolving these structurally similar compounds, with each approach offering distinct advantages depending on the specific application requirements [19] [20] [21].
Ion chromatography utilizing cation exchange columns provides exceptional resolution for ethylamine separation from higher alkylated amines. Research employing Shodex IC YS-50 columns with nitric acid-acetonitrile mobile phases has achieved baseline separation of ethylamine, diethylamine, and triethylamine within analytical timeframes [20]. The optimized conditions utilize 4 millimolar nitric acid in a 70:30 water-acetonitrile mixture at flow rates of 1.0 milliliter per minute with column temperatures maintained at 40 degrees Celsius.
The separation mechanism relies on differential ion exchange interactions between the protonated amines and the sulfonic acid functional groups of the stationary phase. Ethylamine exhibits the strongest retention due to its higher charge density relative to the more sterically hindered secondary and tertiary amines [21]. This selectivity enables quantitative determination of ethylamine in the presence of significant concentrations of diethylamine and triethylamine byproducts.
Headspace gas chromatography coupled with mass spectrometry represents an alternative approach that offers exceptional sensitivity and selectivity for volatile amine analysis [19] [22] [23]. This methodology involves thermal desorption of amines from aqueous or organic matrices followed by separation on volatile amine columns. The technique demonstrates particular utility for hydrochloride salt analysis when coupled with appropriate sample preparation protocols.
Sample preparation for headspace analysis of hydrochloride salts requires liberation of free amines through alkaline treatment. The use of dimethyl sulfoxide with imidazole as solvent system provides effective release of amines from their hydrochloride salts while maintaining compatibility with gas chromatographic analysis [22]. Incubation temperatures of 100 degrees Celsius for 20 minutes ensure complete volatilization while preventing thermal decomposition.
Gas chromatographic separation on DB-624 columns provides excellent resolution of ethylamine from diethylamine and triethylamine within 7.5 minutes [19]. The optimized conditions employ helium carrier gas at 2.5 pounds per square inch pressure with injector temperatures of 220 degrees Celsius and flame ionization detection at 250 degrees Celsius. This methodology achieves detection limits in the parts-per-million range with excellent precision and accuracy.
High-performance liquid chromatography utilizing reverse-phase columns offers complementary capabilities for amine separation, particularly when dealing with non-volatile derivatives or complex matrices [24] [25]. The use of Newcrom R1 columns with acetonitrile-water-phosphoric acid mobile phases provides effective separation of amine derivatives while maintaining compatibility with mass spectrometric detection.
Derivatization techniques can enhance chromatographic separation by modifying the physicochemical properties of the target compounds. Trifluoroacetylation has proven particularly effective for gas chromatographic analysis, improving volatility and thermal stability while providing characteristic mass spectral fragmentation patterns [24]. The derivatization process requires careful optimization to ensure quantitative conversion while preventing isotopic exchange.
Method validation for chromatographic separation of nitrogen-15 labeled compounds requires special consideration of isotopic effects on retention behavior. Research indicates that deuterium and nitrogen-15 isotopes can produce measurable shifts in chromatographic retention times, necessitating the use of isotopically matched standards for accurate quantitation [21]. These effects are typically small but can become significant when high precision is required.
The development of multi-stage extraction protocols for amine purification has demonstrated industrial viability for large-scale separations [26]. These approaches utilize liquid-liquid extraction with water as the extractant to selectively remove diethylamine and triethylamine from ethylamine-containing mixtures. Multi-stage extraction employing five theoretical stages at temperatures between 75 and 95 degrees Celsius achieves high recovery of pure ethylamine with minimal energy consumption.
Ethylamine-15N hydrochloride exhibits crystallographic properties that are fundamentally similar to its non-labeled counterpart, with the nitrogen-15 isotope introducing minimal perturbations to the overall crystal structure. The compound crystallizes in two distinct polymorphic forms depending on temperature conditions [1].
The low-temperature form adopts a monoclinic crystal system with space group P 2₁/m, characterized by unit cell parameters of a = 8.249 Å, b = 6.001 Å, c = 4.561 Å, and β = 94.12° [2] [3]. This configuration results in a unit cell volume of approximately 225.2 ų with Z = 2, indicating two formula units per unit cell. The structure exhibits the characteristic arrangement of ethylammonium cations and chloride anions in a layered configuration.
At elevated temperatures above 358 K (85°C), the compound undergoes a reconstructive polymorphic transition to a high-temperature tetragonal phase [1]. This phase crystallizes in space group P 4/n or P 4/nmm with significantly different unit cell parameters: a = b = 5.05 Å and c = 9.99 Å. The transformation involves an approximately 11% volume expansion, resulting in a less dense packing arrangement that facilitates enhanced molecular mobility.
X-ray diffraction analysis reveals that the ethylammonium cation adopts a tetrahedral geometry around the nitrogen center, with the protonated amine group forming the characteristic NH₃⁺ configuration [4] [5]. The ethyl substituent extends away from the nitrogen center, creating an overall molecular conformation that minimizes steric interactions within the crystal lattice.
The solid-state structure of ethylamine-15N hydrochloride is dominated by an extensive three-dimensional hydrogen bonding network that governs both the crystal packing and thermal stability of the compound [4] [5]. The primary hydrogen bonding interactions occur between the protonated nitrogen center of the ethylammonium cation and the chloride anions, forming strong N-H···Cl hydrogen bonds.
In the low-temperature monoclinic phase, each ethylammonium cation participates in multiple hydrogen bonding interactions through its three N-H bonds [1]. The typical N-H···Cl distances range from 2.0 to 2.3 Å, which fall within the expected range for strong ionic hydrogen bonds. These interactions create infinite chains of alternating cations and anions that propagate along specific crystallographic directions.
The hydrogen bonding network exhibits a characteristic pattern where each chloride anion accepts hydrogen bonds from multiple ethylammonium cations, creating a highly interconnected three-dimensional framework [6]. This extensive hydrogen bonding is responsible for the relatively high melting point of 107-108°C compared to the free base ethylamine, which boils at only 16.6°C [7] [8].
The nitrogen-15 isotope introduces subtle but measurable changes to the hydrogen bonding network through isotope effects on vibrational frequencies [9]. The N-H stretching vibrations involving ¹⁵N exhibit slightly lower frequencies compared to ¹⁴N due to the increased reduced mass, resulting in marginally different hydrogen bond strengths. However, these effects are sufficiently small that they do not significantly alter the overall crystal structure or stability.
Secondary hydrogen bonding interactions involve weak C-H···Cl contacts from the ethyl groups, which contribute to the overall stability of the crystal structure [10]. These weaker interactions help to optimize the packing efficiency and contribute to the anisotropic thermal expansion behavior observed in both polymorphic forms.
Ethylamine-15N hydrochloride exhibits a sharp, well-defined melting point in the range of 107-108°C, which is characteristic of ionic organic salts with strong hydrogen bonding networks [7] [8]. The melting process occurs as a single endothermic event without detectable decomposition, indicating the thermal stability of the compound up to its melting point.
Differential scanning calorimetry analysis reveals that the melting transition involves a significant enthalpy change, typically in the range of 150-170 J/g, which reflects the energy required to disrupt the extensive hydrogen bonding network in the solid state [11]. The melting point shows minimal dependence on the nitrogen isotope, with any isotope effect being within experimental uncertainty.
The compound exhibits a pre-melting transition corresponding to the low-temperature to high-temperature polymorphic transformation at approximately 85°C [1]. This solid-state phase transition appears as a smaller endothermic peak with an enthalpy change of approximately 10 J/g. The transition is reversible and does not affect the final melting behavior.
Thermogravimetric analysis confirms that the compound remains thermally stable without weight loss up to the melting point [11]. This stability is attributed to the ionic nature of the compound and the absence of easily eliminated substituents or volatile impurities.
Above the melting point, ethylamine-15N hydrochloride undergoes thermal decomposition through multiple pathways characteristic of primary amine hydrochloride salts [12] [13]. The initial decomposition step involves the elimination of hydrogen chloride gas, regenerating the free ethylamine base, which subsequently volatilizes due to its low boiling point.
The primary thermal decomposition reaction follows the pathway [12]:
C₂H₅NH₃⁺Cl⁻ → C₂H₅NH₂ + HCl
This process occurs rapidly above 120°C and is accompanied by significant weight loss in thermogravimetric analysis. The decomposition is essentially quantitative, with both products being volatile under the experimental conditions.
At higher temperatures (above 200°C), secondary decomposition reactions become significant, involving the breakdown of the ethylamine molecule itself [14] [15]. These reactions include C-N bond cleavage, dehydrogenation, and formation of various nitrogen-containing fragments. The nitrogen-15 isotope can be tracked through these decomposition processes using mass spectrometry, providing insights into the reaction mechanisms.
Kinetic analysis of the thermal decomposition reveals activation energies in the range of 120-150 kJ/mol for the initial HCl elimination step [12]. The decomposition follows first-order kinetics with respect to the remaining solid, consistent with a mechanism involving nucleation and growth of decomposition sites within the crystal structure.
The presence of moisture significantly affects the decomposition behavior, with hydrated samples showing lower decomposition temperatures due to the destabilizing effect of water on the hydrogen bonding network [16]. Under controlled dry conditions, the compound exhibits excellent thermal stability for storage and handling purposes.
Irritant